AZD5213
Description
Significance of Histamine (B1213489) H3 Receptors as Central Nervous System Research Targets
The histamine H3 receptor (H3R) is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), making it a compelling target for neurobiological research. wikipedia.orgnih.gov H3Rs are widely distributed in brain regions crucial for cognition and other neurological functions, including the cerebral cortex, hippocampus, striatum, and hypothalamus. oup.comnih.gov Their unique role as both autoreceptors on histamine-producing neurons and heteroreceptors on other neuronal types positions them as key modulators of various brain activities. wikipedia.orgmedigraphic.comox.ac.uk
Role in Neurobiology of Cognition and Wake-Sleep Regulation
The histaminergic system is a critical component of the brain's activating systems, and H3Rs play a significant role in regulating cognition and the sleep-wake cycle. oup.comnih.govnih.gov By acting as autoreceptors, H3Rs inhibit the synthesis and release of histamine, a neurotransmitter known to promote wakefulness and attention. wikipedia.orgnih.govphysiology.org Antagonists of the H3 receptor can, therefore, enhance wakefulness by increasing histaminergic transmission. patsnap.comresearchgate.net This mechanism has made H3R a promising target for investigating disorders related to sleep and cognitive function. nih.govnih.gov
Modulation of Neurotransmitter Systems in the Brain
Beyond regulating histamine, H3Rs function as heteroreceptors, influencing the release of a wide array of other crucial neurotransmitters. wikipedia.orgox.ac.uk Research has demonstrated that H3Rs can presynaptically inhibit the release of acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), serotonin, glutamate, and GABA. wikipedia.orgoup.comceu.es This broad modulatory capability allows H3Rs to influence a multitude of brain functions, including learning, memory, and movement. wikipedia.orgnih.gov The ability of H3R ligands to fine-tune these neurotransmitter systems is a key reason for their investigation in the context of various neurological and psychiatric conditions. wikipedia.orgpatsnap.com
Research Context of Histamine H3 Receptor Antagonists and Inverse Agonists
The unique characteristics of the H3 receptor have led to extensive research into compounds that can modulate its activity, particularly antagonists and inverse agonists. These ligands block or reduce the constitutive activity of the H3 receptor, leading to an increase in the release of histamine and other neurotransmitters. patsnap.com
Historical Perspectives in Preclinical Central Nervous System Research
Preclinical research has a long history of investigating H3 receptor antagonists/inverse agonists for their potential in treating various CNS disorders. nih.gov Numerous studies in animal models have shown that these compounds can improve performance in tasks related to memory and cognition. nih.govfrontiersin.org For instance, H3R antagonists have demonstrated the ability to reverse memory deficits and improve social recognition in rodents. nih.govastrazeneca.com Despite some disappointing results in clinical trials for conditions like Alzheimer's disease and schizophrenia, the promising preclinical data continue to drive research in this area. nih.govnih.gov
Rationale for Selective H3 Receptor Modulation in Research Models
The rationale for using selective H3 receptor modulators in research stems from the receptor's strategic position in controlling multiple neurotransmitter systems. oup.comnih.gov By selectively targeting the H3 receptor, researchers can investigate the specific roles of the histaminergic system and its interactions with other neurotransmitter pathways in various physiological and pathological states. This selectivity allows for a more precise understanding of the neurobiological mechanisms underlying conditions such as cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). patsnap.comfrontiersin.orgfrontiersin.org
Overview of AZD5213 as a Research Tool
This compound is a highly selective and competitive antagonist and inverse agonist of the human histamine H3 receptor. oup.comnih.govmedchemexpress.com It has been developed as a research tool to investigate the therapeutic potential of H3 receptor modulation. oup.comnih.gov In preclinical studies, this compound has been shown to trigger the release of histamine, acetylcholine, dopamine, and norepinephrine in the rat prefrontal cortex. astrazeneca.com This compound has been instrumental in positron emission tomography (PET) studies to measure H3 receptor occupancy in the human brain, providing valuable insights into the relationship between receptor binding and pharmacological effects. oup.comnih.gov Its properties make it a valuable tool for exploring the role of the H3 receptor in cognitive processes and other CNS functions. oup.comnih.govoup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1119807-02-1 |
|---|---|
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1 |
InChI Key |
VCQZCDSEWSFTPO-SJORKVTESA-N |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-5213 |
Origin of Product |
United States |
Molecular Target Identification and Pharmacological Characterization in Preclinical Systems
Histamine (B1213489) H3 Receptor Binding Affinity and Selectivity Studies
Detailed in vitro and in vivo studies have been conducted to determine the binding characteristics of AZD5213 at the histamine H3 receptor and to assess its selectivity against other potential targets.
In vitro assays have been instrumental in quantifying the potency and competitive nature of this compound binding to the histamine H3 receptor.
This compound has been characterized as a selective and competitive human H3 receptor antagonist. In vitro studies have determined a pKi value of 9.3 for the human H3 receptor, which corresponds to a Ki value of approximately 0.5 nM. medchemexpress.com This indicates a high binding affinity for the target receptor. Furthermore, this compound is described as a potent and competitive ligand. astrazeneca.com
Data Table: In Vitro Binding Affinity
| Target Receptor | Species | Assay Type | Ki (nM) | Reference |
| Histamine H3 | Human | Binding | ~0.5 | medchemexpress.com |
This compound has been reported as a highly selective H3 antagonist. oup.comoup.comnih.gov While the specific data demonstrating selectivity against >10μM for 335 targets was not detailed in the provided sources, the compound is consistently described as highly selective for the H3 receptor. medchemexpress.comoup.comoup.comnih.gov
Functional studies have characterized this compound as an antagonist with inverse agonist properties at the histamine H3 receptor. It is described as a potent, competitive, rapidly reversible, functional antagonist (inverse agonist) at the human H3 receptor. astrazeneca.com This functional profile suggests that this compound not only blocks the activity of the receptor but may also inhibit its constitutive activity. oup.comoup.comnih.govresearchgate.netresearchgate.net
In Vitro Receptor Binding Assays
Assessment of Potency (Ki) and Competitive Binding
Receptor Expression and Distribution in Research Models
Understanding the distribution of histamine H3 receptors in the brain is crucial for assessing the potential therapeutic targets of compounds like this compound.
In rodents, histaminergic neurons, where H3 autoreceptors are located, are primarily found in the posterior hypothalamus and project extensively throughout the central nervous system. nih.gov Histamine H3 receptors are also expressed as heteroreceptors on neighboring aminergic neurons in various brain regions. nih.gov Studies in rodents have indicated the presence of H3 receptors in areas such as the cerebral cortex, hippocampus, nucleus accumbens, nucleus basalis magnocellularis, striatum, hypothalamus, locus coeruleus, para-ventricular nucleus, substantia nigra, and ventral tegmental area. nih.gov The distribution in the striatum, cortex, and cerebellum has also been noted in studies involving related compounds and techniques in rodents and non-human primates, with higher expression generally observed in the striatum compared to the cortex and cerebellum. researchgate.netfrontiersin.org
Differential Receptor Density Across Brain Structures in Preclinical Species
The histamine H3 receptors are known to be widely distributed in the brain, with varying densities across different structures oup.comoup.com. Studies in preclinical species, including rats and nonhuman primates, have provided insights into this differential distribution.
Positron Emission Tomography (PET) studies using radioligands targeting the H3 receptor have been employed to investigate receptor density in the brains of preclinical species nih.govacs.orgrug.nl. Studies using the radioligand [¹¹C]GSK-189254 in rats showed high tracer uptake in the striatum, followed by the hypothalamus, amygdala, and temporal and frontal cortex acs.orgrug.nl. Regions with lower receptor expression, such as the cerebellum and midbrain, showed the lowest tracer uptake acs.orgrug.nl.
In a study involving pig brains, the density of H3 receptors was reported for different regions acs.orgrug.nl. The reported densities were 0.74 nM in the cerebellum, 2.05 nM in the cortex, and 2.65 nM in the striatum acs.orgrug.nl. These findings suggest a differential distribution of H3 receptors across these brain regions in pigs, with the striatum exhibiting the highest density among the measured areas acs.orgrug.nl.
The regional brain radioactivity distribution observed in nonhuman primates using radioligands like [carbonyl-¹¹C]AZ13198083 was in accordance with the expected H3R expression pattern, showing higher uptake in the striatum compared to the cortex and cerebellum nih.gov.
The varying density of H3 receptors across different brain structures in preclinical species is consistent with the diverse roles of the histaminergic system in regulating various physiological processes, including cognition and wakefulness oup.comoup.com.
Table 1: Preclinical H3 Receptor Density in Pig Brain
| Brain Region | H3 Receptor Density (nM) |
| Cerebellum | 0.74 |
| Cortex | 2.05 |
| Striatum | 2.65 |
Data derived from studies using [¹¹C]GSK-189254 in pig brain acs.orgrug.nl.
Table 2: In vivo H3 Receptor Occupancy of this compound in Preclinical Species
| Species | In vivo Occupancy (pKi) |
| Rat | 8.5 |
| Mouse | 8.3 |
| Nonhuman Primate | 8.4 |
Data represents free concentration in brain astrazeneca.com.
Cellular and Molecular Mechanisms of Action
Modulation of Histamine (B1213489) Release
The histamine H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons. oup.comwikidoc.orgnih.gov By inhibiting the activity of these autoreceptors, AZD5213 increases the synthesis and release of histamine in the brain. ontosight.aiwikidoc.orgnih.govresearchgate.net This enhancement of histaminergic neurotransmission is considered a key mechanism underlying some of its observed effects. ontosight.ai
Interaction with Presynaptic Autoreceptors
As a histamine H3 receptor antagonist/inverse agonist, this compound blocks the inhibitory feedback mechanism mediated by these presynaptic autoreceptors. ontosight.aioup.comnih.gov This blockade disinhibits histaminergic neurons, leading to an increased release of histamine from axon terminals. ontosight.aiwikidoc.orgnih.govresearchgate.net This action is consistent with the known function of H3 autoreceptors in negatively modulating histamine synthesis and release. wikidoc.orgnih.gov
Influence on Histamine Synthesis and Turnover in Animal Models
Studies in animal models have provided evidence for this compound's influence on histamine release and turnover. Microdialysis studies in the rodent brain have shown that this compound triggers the release of histamine. astrazeneca.comoup.comoup.com Increased levels of tele-methylhistamine, a histamine metabolite, have also been observed in the cerebrospinal fluid of cynomolgus monkeys following this compound administration. astrazeneca.com This suggests that this compound not only promotes the release of histamine but may also influence its metabolic rate in vivo.
Impact on Neurotransmitter Systems via Heteroreceptors
Beyond its effects on histamine, the H3 receptor also functions as a heteroreceptor on the terminals of various non-histaminergic neurons. oup.comwikidoc.orgresearchgate.netnih.govresearchgate.net Through these heteroreceptors, this compound can modulate the release and dynamics of other key neurotransmitters. oup.comwikidoc.orgresearchgate.netresearchgate.net
Regulation of Acetylcholine (B1216132) Release
The histamine H3 receptor is known to regulate the release of acetylcholine. oup.comwikidoc.orgresearchgate.netresearchgate.netfrontiersin.org By blocking H3 heteroreceptors on cholinergic neurons, this compound can increase acetylcholine release. astrazeneca.comoup.comresearchgate.netoup.comresearchgate.net Microdialysis studies in the rodent brain have demonstrated that this compound triggers the release of acetylcholine. astrazeneca.comoup.comoup.com This modulation of cholinergic activity is considered important, particularly in the context of cognitive function. oup.compmlive.com
Modulation of Dopamine (B1211576) Dynamics
This compound has been shown to influence dopamine dynamics by acting on H3 heteroreceptors located on dopaminergic neurons. oup.comwikidoc.orgresearchgate.netresearchgate.net Blocking these receptors can lead to an increase in dopamine release. astrazeneca.comoup.comwikidoc.orgoup.comresearchgate.net Microdialysis studies in the rodent brain have indicated that this compound triggers the release of dopamine. astrazeneca.comoup.comoup.com The interaction between the histaminergic and dopaminergic systems, mediated in part by H3 receptors, is relevant to various neurological processes. wikidoc.orgfrontiersin.orgmdpi.com
Influence on Norepinephrine (B1679862) Levels
The release of norepinephrine is also subject to modulation by histamine H3 heteroreceptors. oup.comwikidoc.orgresearchgate.netresearchgate.netfrontiersin.org this compound, by blocking these receptors on noradrenergic neurons, can increase norepinephrine levels. astrazeneca.comoup.comwikidoc.orgoup.comresearchgate.net Microdialysis studies in the rodent brain have demonstrated that this compound triggers the release of norepinephrine. astrazeneca.comoup.comoup.com This effect on the noradrenergic system contributes to the broader impact of this compound on neurotransmission. oup.comfrontiersin.org
Intracellular Signaling Pathways Associated with H3 Receptor Antagonism
As an H3 receptor antagonist/inverse agonist, this compound counteracts the effects of endogenous histamine or constitutive activity at the H3R. By blocking or reversing the activity of the receptor, this compound would be expected to:
Increase adenylyl cyclase activity and raise intracellular cAMP levels, thereby activating the cAMP/PKA/CREB pathway. mdpi.comjpccr.eu
Reduce the activation of MAPK (ERK1/2), PI3K/Akt, and PLA2 pathways that are typically stimulated by H3R agonists.
Potentially disinhibit VGCCs, although the primary effect on neurotransmitter release is mediated through the presynaptic location of the receptor. wikipedia.orgnih.gov
Influence intracellular calcium dynamics and pH regulation by affecting the Na+/H+ exchanger. researchgate.netmdpi.com
Detailed research findings on this compound demonstrate its potent binding affinity and functional activity at the human H3 receptor. In preclinical studies, this compound has been characterized by its high potency and selectivity. astrazeneca.com
Here is a summary of the key intracellular signaling pathways affected by H3 receptor activation and the expected impact of H3 receptor antagonism by this compound:
| Signaling Pathway | Effect of H3R Activation | Expected Effect of this compound (Antagonism/Inverse Agonism) |
| Adenylyl Cyclase (AC) / cAMP | Inhibition / Decrease | Activation / Increase |
| PKA / CREB | Inhibition / Downregulation | Activation / Upregulation |
| Gαi/o Proteins | Activation | Inhibition (of agonist-induced activation) |
| Voltage-Gated Calcium Channels | Inhibition | Disinhibition |
| PI3K / Akt | Activation | Inhibition |
| GSK-3β | Inactivation (via phosphorylation) | Activation (reduced phosphorylation) |
| MAPK (ERK1/2) | Activation | Inhibition |
| Phospholipase A2 (PLA2) | Activation | Inhibition |
| Na+/H+ Exchanger (NHE) | Inhibition | Disinhibition |
| Intracellular Ca2+ Levels | Reduction | Increase |
Data on the in vitro potency of this compound highlights its strong affinity for the human H3 receptor. This compound has been reported to have a Ki of 0.5 nM and a KB of 0.2 nM for the human H3 receptor. astrazeneca.com Its functional activity is demonstrated by an IC50 of 3 nM. astrazeneca.com
Here is a summary of this compound's in vitro potency data:
| Parameter | Value | Target | Species |
| Ki | 0.5 nM | Human H3 Receptor | Human |
| KB | 0.2 nM | Human H3 Receptor | Human |
| IC50 | 3 nM | Human H3 Receptor | Human |
These detailed findings underscore this compound's ability to potently modulate the H3 receptor and consequently influence the complex network of intracellular signaling pathways downstream of the receptor.
Preclinical Efficacy Research in Animal Models of Central Nervous System Function
Cognitive Performance Enhancement Studies
The procognitive effects of AZD5213 have been investigated in several rodent behavioral models. oup.com As a class, histamine (B1213489) H3 receptor antagonists are known to improve attention, as well as short-term and long-term memory. oup.com
Reversal of Pharmacologically-Induced Cognitive Deficits (e.g., scopolamine-induced memory deficit)
This compound has shown the ability to reverse memory deficits induced by scopolamine (B1681570) in rodent models. astrazeneca.com Scopolamine, a muscarinic receptor antagonist, is frequently used to create an experimental model of cognitive impairment, and the reversal of its effects is a common measure for potential cognition-enhancing drugs. nih.govnih.gov
Assessment in Novel Object Recognition Paradigms
Studies utilizing the novel object recognition test have demonstrated that this compound can enhance this form of recognition memory in rodents. astrazeneca.com This test is based on the natural tendency of rodents to explore novel objects more than familiar ones and is a widely used method to assess learning and memory. nih.govnih.gov
Studies on Social Recognition Memory and Spatial Learning
Animal studies have indicated that histamine H3-receptor antagonists can improve social recognition memory and spatial learning by increasing histaminergic neurotransmission. frontiersin.orgresearchgate.net Social recognition memory is a crucial cognitive process for social species, and its assessment in rodents often involves habituation/dishabituation paradigms. nih.govnih.gov Spatial learning, primarily processed in the hippocampus, is essential for navigation and is often evaluated using tasks like the Y-maze or Barnes maze. noldus.commdpi.com
Pain Perception Modulation Research
Beyond its effects on cognition, this compound has been investigated for its potential role in modulating pain.
Reversal of Neuropathic Pain in Rodent Models
Research has shown that this compound can reverse neuropathic pain in various rodent models. astrazeneca.com These animal models, such as those involving chronic constriction injury of a nerve, are crucial for understanding the mechanisms of and testing potential treatments for neuropathic pain conditions. nih.govmdpi.com
Neurotransmitter Release Investigations Using Micro-dialysis Techniques
Micro-dialysis studies in the brains of rodents have been instrumental in elucidating the neurochemical effects of this compound. oup.comoup.com This technique allows for the in vivo measurement of various neurotransmitters in specific brain regions of freely moving animals. nih.govresearchgate.net
In the prefrontal cortex of rats, this compound has been found to trigger the release of several key neurotransmitters. astrazeneca.com Specifically, administration of the compound led to an increase in the extracellular levels of:
Histamine
Norepinephrine (B1679862) astrazeneca.com
The blockade of H3 heteroreceptors by antagonists like this compound is known to facilitate the release of acetylcholine, norepinephrine, and dopamine in various brain regions, including the cerebral cortex and hippocampus. nih.gov
Table 1: Summary of Preclinical Efficacy Findings for this compound in Animal Models
| Area of Investigation | Specific Model/Paradigm | Observed Effect of this compound | Supporting Evidence |
|---|---|---|---|
| Cognitive Performance | Scopolamine-Induced Memory Deficit | Reversal of cognitive deficits | astrazeneca.com |
| Novel Object Recognition | Increased recognition of novel objects | astrazeneca.com | |
| Social Recognition & Spatial Learning | General improvement noted for H3 antagonists | frontiersin.orgresearchgate.net | |
| Pain Perception | Rodent Models of Neuropathic Pain | Reversal of neuropathic pain | astrazeneca.com |
| Neurotransmitter Release | Micro-dialysis in Rat Prefrontal Cortex | Increased release of Histamine, Acetylcholine, Dopamine, Norepinephrine | astrazeneca.com |
Preclinical Receptor Occupancy Studies
Preclinical research utilizing animal models has been instrumental in characterizing the receptor occupancy of this compound, a selective and competitive antagonist for the histamine H3 (H3) receptor. oup.commedchemexpress.com These studies, primarily conducted in rodents, have provided critical insights into the dose-dependent binding of this compound to its target and the temporal dynamics of this interaction in the central nervous system. oup.compatsnap.com
Dose- and Concentration-Dependent Receptor Occupancy in Rodent Brains
Investigations in rodents have consistently demonstrated a clear dose- and concentration-dependent occupancy of H3 receptors by this compound. oup.comresearchgate.net In vivo studies in rats and mice have established a direct relationship between the administered dose of this compound and the extent of H3 receptor binding in the brain. astrazeneca.com For instance, oral administration of this compound in rats at a dose of 0.33 mg/kg resulted in the release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine in the prefrontal cortex, indicating significant receptor interaction. astrazeneca.com
Positron Emission Tomography (PET) studies, a key tool in this research, have enabled the non-invasive quantification of receptor occupancy. nih.govresearchgate.net While derivatives of this compound labeled with Fluorine-18 (B77423) showed sufficient brain uptake in mice, they exhibited predominantly non-specific distribution, making them less suitable for precise receptor imaging. patsnap.comnih.gov However, other radioligands have been used successfully to determine the in vivo potency of this compound. researchgate.net
The in vivo pKi, a measure of binding affinity, for the free concentration of this compound in the brain has been determined to be 8.5 in rats and 8.3 in mice. astrazeneca.com This high affinity underscores the potent interaction of this compound with H3 receptors in a dose-dependent manner. Studies have shown that H3 receptor occupancy can range from 16% to 90%, directly correlating with the dose and resulting plasma concentration of the compound. oup.com
| Animal Model | Parameter | Value | Reference |
|---|---|---|---|
| Rat | In vivo pKi (free concentration in brain) | 8.5 | astrazeneca.com |
| Mouse | In vivo pKi (free concentration in brain) | 8.3 | astrazeneca.com |
| Rodent | Dose- and Concentration-Dependent H3RO Range | 16% - 90% | oup.com |
| Effective Dose for Neurotransmitter Release (oral) | 0.33 mg/kg | astrazeneca.com |
Temporal Dynamics of Receptor Occupancy in Animal Models
The temporal dynamics of this compound's H3 receptor occupancy have been a key focus of preclinical investigation, revealing its relatively rapid onset and short duration of action. astrazeneca.com This pharmacokinetic profile is a defining characteristic of the compound. oup.com
Advanced Research Methodologies and Imaging Techniques
Development of Radioligands Based on AZD5213 for Positron Emission Tomography (PET) Research
To visualize and quantify H3Rs in the brain, researchers have modified the structure of this compound to create radiolabeled molecules, or radioligands, suitable for PET imaging. nih.govresearchgate.net These efforts have primarily centered on incorporating positron-emitting isotopes, such as fluorine-18 (B77423) and carbon-11 (B1219553), into the this compound chemical scaffold. nih.govnih.gov The goal is to develop radiotracers that retain high affinity and selectivity for the H3R while possessing suitable pharmacokinetic properties for brain imaging. snmjournals.org
In the quest for suitable PET tracers for the H3 receptor, researchers have synthesized and evaluated fluorine-18 labeled derivatives of this compound, namely [¹⁸F]H3–2404 and [¹⁸F]H3–2405. nih.govresearchgate.net These compounds were designed by modifying the structure of this compound to incorporate the fluorine-18 isotope, a common radionuclide used in PET imaging. nih.govpatsnap.com The synthesis of these derivatives involved designing two H3R antagonists with a 2-nitro-substituted pyridine (B92270) group, which were then produced through condensation and Suzuki coupling reactions. snmjournals.org The final radiolabeled compounds were synthesized via nucleophilic substitution reactions using nitro-pyridine precursors. snmjournals.org
The synthesis of [¹⁸F]H3–2404 and [¹⁸F]H3–2405 was successful, yielding the desired radioligands with high radiochemical yields and purity. nih.gov Specifically, [¹⁸F]H3–2404 was produced with a radiochemical yield of 43.1%, while [¹⁸F]H3–2405 had a yield of 38.0%. snmjournals.org Both radioligands exhibited a radiochemical purity of over 99%. snmjournals.org The molar activities were also determined, with [¹⁸F]H3–2404 having a high molar activity of 363 GBq/μmol and [¹⁸F]H3–2405 having a molar activity of 45 GBq/μmol. snmjournals.org
| Radioligand | Radiochemical Yield | Radiochemical Purity | Molar Activity (GBq/μmol) |
|---|---|---|---|
| [¹⁸F]H3–2404 | 43.1% | >99% | 363 |
| [¹⁸F]H3–2405 | 38.0% | >99% | 45 |
The metabolic stability of [¹⁸F]H3–2404 and [¹⁸F]H3–2405 was assessed in the serum of mice, non-human primates (NHPs), and humans. snmjournals.org Both radioligands demonstrated excellent stability, with over 98% of the intact radioligand remaining after 90 minutes of incubation in the serum of all species tested. snmjournals.org This high level of stability is a crucial characteristic for a viable PET tracer, as it ensures that the detected signal originates from the intended radioligand and not its metabolites. nih.gov
Another important radioligand utilized in H3R research is [¹¹C]GSK189254. nih.govnih.gov This carbon-11 labeled antagonist has been instrumental in quantifying H3 receptor availability and occupancy in both human and animal studies. nih.govacs.org PET studies using [¹¹C]GSK189254 have demonstrated its ability to readily enter the brain and reflect the known distribution of H3 receptors, with high binding in areas like the caudate and putamen and lower binding in the cerebellum. nih.govsnmjournals.org Its use has been pivotal in determining the dose-receptor occupancy relationship for H3R antagonists like this compound. nih.govnih.gov In studies with Wistar rats, dynamic PET scans with [¹¹C]GSK-189254 were performed to analyze its kinetics, showing that a reversible two-tissue compartment model (2T4k) best described its behavior in the brain. acs.org
In vitro autoradiography was conducted on rat brain sections to evaluate the binding characteristics of the F-18 labeled this compound derivatives. nih.govsnmjournals.org These studies revealed that [¹⁸F]H3–2404 showed moderate binding. snmjournals.org Co-incubation with a non-radioactive version of the same compound resulted in a 33.7% reduction in specific binding. snmjournals.org However, when blocked with this compound, the reduction in binding was only 19.2%. snmjournals.org In contrast, [¹⁸F]H3–2405 exhibited minimal binding, and blocking studies did not produce a significant reduction in signal. snmjournals.org These findings suggest that while there is some specific binding for [¹⁸F]H3–2404, it is not as robust as desired for an effective PET tracer. nih.govresearchgate.net
Dynamic PET imaging studies were carried out in CD1 mice to assess the in vivo performance of [¹⁸F]H3–2404 and [¹⁸F]H3–2405. snmjournals.org Both radioligands demonstrated the ability to cross the blood-brain barrier and enter the brain. nih.govsnmjournals.org However, the brain uptake was followed by a rapid washout within 10–20 minutes. snmjournals.org Time-activity curves indicated a lack of specific binding, as pretreatment with unlabeled compounds or GSK189254 did not significantly block the brain uptake. snmjournals.org Whole-body biodistribution studies showed high uptake in the liver, stomach, and kidneys, suggesting that the primary clearance route is through the hepatobiliary and urinary systems. snmjournals.org Ultimately, these in vivo studies indicated that while the tracers could enter the brain, they exhibited predominantly non-specific distribution in the rodent brain, making them unsuitable as PET tracers for imaging the H3 receptor. nih.govpatsnap.com
In Vivo PET Imaging Studies in Rodents and Mice
Specific Binding and Blocking Studies
Application of Advanced Electrophysiological Techniques in Preclinical Models
While specific publications detailing the application of advanced electrophysiological techniques directly to this compound are not prominent, the use of such methods is fundamental in characterizing any H3 receptor antagonist. Electrophysiology provides direct measurement of neuronal activity, including action potentials and synaptic events, offering critical insights into how a compound affects neural circuits. mdbneuro.com
Techniques like in vivo and in vitro whole-cell patch-clamp recordings are used to measure how H3R antagonists alter synaptic transmission. psychogenics.com H3 receptors function as presynaptic autoreceptors and heteroreceptors that inhibit the release of histamine (B1213489) and other neurotransmitters. ncl.ac.uk An antagonist like this compound would be expected to block this inhibition, thereby increasing neurotransmitter release. This can be measured electrophysiologically as an increase in the frequency or amplitude of postsynaptic currents in downstream neurons. Preclinical research has shown that this compound triggers the release of histamine, acetylcholine (B1216132), dopamine (B1211576), and norepinephrine (B1679862) in the rat prefrontal cortex, an effect that would have clear electrophysiological consequences on neuronal firing and network activity.
Furthermore, these techniques are crucial for studying synaptic plasticity, the cellular basis for learning and memory. nih.govembopress.org Electrophysiological protocols that induce long-term potentiation (LTP) or long-term depression (LTD) could be used in preclinical models to determine if this compound can reverse deficits in synaptic plasticity seen in models of cognitive impairment. psychogenics.comnih.gov By measuring evoked field potentials, researchers can assess a compound's ability to restore normal synaptic function, providing a translational marker for pro-cognitive effects. mdbneuro.com
Gene Expression and Proteomic Analysis in H3 Receptor Research
Gene expression and proteomic analyses are vital for understanding the molecular environment in which H3 receptor antagonists like this compound operate. These methodologies provide foundational knowledge on receptor distribution, function, and the downstream consequences of its modulation.
Gene expression studies, particularly those analyzing messenger RNA (mRNA), have been instrumental in mapping the distribution of H3 receptors and their various isoforms throughout the central nervous system. ncl.ac.uk For example, research has shown that H3 receptor mRNA is expressed in over 70% of striatal enkephalin neurons, which are part of the brain's indirect pathway. ncl.ac.uk This anatomical insight helps explain how H3R antagonists might exert their effects on motor and reward circuits. The existence of multiple H3R isoforms due to alternative splicing adds another layer of complexity, and gene expression analysis is key to understanding their potentially distinct functions and distributions.
Moreover, these techniques are used to investigate the downstream effects of H3R antagonism. Studies with other H3R antagonists have shown that blocking the receptor can potentiate the haloperidol-induced expression of genes such as enkephalin and c-fos in the striatum. This indicates that H3R blockade can directly influence neuronal gene expression programs, which in turn mediate the compound's behavioral effects. Proteomic analysis complements this by allowing for the large-scale study of proteins, which can identify changes in signaling pathways and cellular functions that occur following treatment with an H3R antagonist. Together, these approaches are essential for fully characterizing the mechanism of action and therapeutic potential of compounds targeting the H3 receptor.
Mechanistic Insights into Neurological and Psychiatric Research Areas
Cognitive Research Paradigms and Associated Neurocircuitry
The histamine (B1213489) H3 receptor system plays a significant role in the neurobiology of cognition, with high density in brain regions crucial for cognitive function, including the striatum, hippocampus, limbic system, and frontal cortices. oup.com AZD5213, as an H3 receptor antagonist/inverse agonist, has been explored for its potential cognitive-enhancing effects. Preclinical studies in rodents have demonstrated the efficacy of this compound in improving cognitive function in various behavioral models. For instance, it has been shown to reverse scopolamine-induced memory deficits and increase novel object recognition in rodent models. astrazeneca.comoup.comoup.com These effects are believed to be mediated through the enhancement of histaminergic neurotransmission, which in turn influences the activity of neurocircuitry involved in learning and memory. The ability of this compound to achieve high H3 receptor occupancy at peak plasma concentrations is thought to be key to its efficacy in these cognitive paradigms. oup.comoup.com
Wakefulness and Arousal Regulation in Preclinical Models
The histaminergic system, originating from the tuberomammillary nucleus (TMN) in the hypothalamus, is a major regulator of wakefulness and arousal. researchgate.netresearchgate.net The H3 receptor, located on histaminergic neurons, acts as an autoreceptor inhibiting histamine release, thus influencing the sleep-wake cycle. ontosight.airesearchgate.net By blocking the H3 receptor, this compound increases histamine release, promoting wakefulness. ontosight.aiastrazeneca.com This mechanism underlies its potential as a wake-promoting agent. Studies have indicated that this compound's pharmacokinetic profile is designed to permit circadian fluctuations of H3 receptor occupancy, aiming for high occupancy during the day to promote wakefulness and lower occupancy at night to minimize sleep disruption. oup.comoup.com This targeted modulation of H3 receptor activity aligns with the natural circadian rhythm of the histaminergic system.
Role in Modulating Movement Disorders in Animal Models (e.g., relevance to Tourette's disorder pathophysiology)
The pathophysiology of Tourette's disorder (TS) is complex and not fully understood, but evidence suggests the involvement of dysregulated neurotransmission, including the histaminergic system. frontiersin.orgresearchgate.netaston.ac.uk Histamine dysregulation, particularly linked to mutations in the histidine decarboxylase (HDC) gene, has been implicated in some cases of TS. researchgate.netaston.ac.uknih.govresearchgate.net Animal models, such as the HDC knockout mouse, which exhibits tic-relevant behavioral and neurochemical abnormalities, are used to study TS pathophysiology. researchgate.netaston.ac.uknih.gov H3 receptors are upregulated in the striatum of HDC knockout mice, and their constitutive activity may contribute to the observed molecular and behavioral abnormalities. researchgate.net While the precise role of this compound in modulating movement disorders like tics is still under investigation, the involvement of the histaminergic system and H3 receptors in the basal ganglia, a brain region critical for motor control and implicated in TS, suggests a potential link. frontiersin.orgresearchgate.netresearchgate.net An unpublished study with this compound in adolescents with TS reportedly showed a small but statistically significant worsening of tic symptoms at a higher dose, highlighting the complex interplay of histaminergic signaling in this disorder. nih.gov
Investigation of Cross-Talk with Other Neurotransmitter Systems (e.g., dopamine (B1211576) D2, D1, adenosine (B11128) A2A receptors)
The histaminergic system interacts with several other neurotransmitter systems in the brain, influencing a wide range of neurological functions. H3 receptors can modulate the release of various neurotransmitters, including dopamine, acetylcholine (B1216132), norepinephrine (B1679862), serotonin, GABA, and glutamate. astrazeneca.comsnmjournals.orgresearchgate.netoup.com Specifically, there is significant cross-talk between adenosine A2A receptors and dopamine D2 receptors, particularly in the striatum, a region rich in both receptor types and crucial for motor control and reward pathways. scienceopen.commdpi.comnih.govnih.govulb.ac.be Adenosine A2A and dopamine D2 receptors can form heteromers and exhibit antagonistic interactions, influencing neuronal excitability and neurotransmitter release. scienceopen.commdpi.comnih.govulb.ac.be While the direct interaction of this compound with dopamine D1, D2, or adenosine A2A receptors is not explicitly detailed as a primary mechanism of action for this compound itself (which is a selective H3 antagonist), its effect on histamine release can indirectly influence the activity of these systems. Increased histamine can modulate the release and activity of dopamine and other neurotransmitters, thereby indirectly impacting the complex interplay between histaminergic, dopaminergic, and adenosinergic signaling in brain circuits relevant to cognitive function, wakefulness, and movement control. astrazeneca.comsnmjournals.orgresearchgate.netoup.com For example, microdialysis studies have shown that this compound triggers the release of dopamine and norepinephrine in the rat prefrontal cortex. astrazeneca.comoup.com The intricate network of interactions between the histaminergic system and other neurotransmitter systems, including the documented cross-talk between adenosine A2A and dopamine D2 receptors, underscores the complex neurobiological landscape in which this compound exerts its effects. scienceopen.commdpi.comnih.govnih.govulb.ac.be
Future Research Directions and Unexplored Avenues
Elucidating Novel H3 Receptor Isoforms and Their Functional Significance
The histamine (B1213489) H3 receptor gene undergoes extensive alternative splicing, leading to the expression of numerous isoforms, particularly in the human brain mdpi.comresearchgate.netresearchgate.netwikidoc.orgnih.govbiorxiv.orgtandfonline.com. While up to 20 isoforms have been identified in humans, only a subset, estimated to be around seven, are considered functional as they contain the necessary regions for agonist binding and receptor activation mdpi.comresearchgate.nettandfonline.com. The existence of these multiple isoforms with potentially distinct pharmacological profiles and tissue-specific distribution patterns highlights a critical area for future research mdpi.comwikidoc.orgnih.gov.
Current drug discovery efforts have largely focused on the most prevalent isoform, hH3R-445 researchgate.netbiorxiv.orgtandfonline.com. However, recent studies have begun to reveal differences in the binding affinities and constitutive activity of various isoforms, suggesting that ligands may exhibit differential potency and efficacy depending on the specific isoform they interact with researchgate.netnih.govbiorxiv.orgtandfonline.com. For instance, some shorter isoforms, such as hH3R-365 and hH3R-373, have shown higher constitutive activity and altered binding affinities for both agonists and inverse agonists compared to the longer hH3R-445 isoform researchgate.netnih.govbiorxiv.orgtandfonline.com.
Future research should aim to comprehensively characterize the spatial expression patterns of all functional H3 receptor isoforms across different brain regions and peripheral tissues. Furthermore, detailed investigations into the signaling capacities and functional roles of each isoform are crucial nih.govbiorxiv.org. Understanding the isoform-specific functions could provide valuable insights into the physiological roles of the histaminergic system and potentially identify specific isoforms that are more relevant to particular disease states. This knowledge could then inform the design of isoform-selective ligands with improved therapeutic profiles and potentially reduced off-target effects.
Investigating H3 Receptor Heteromerization in Disease Models
Increasing evidence suggests that G protein-coupled receptors (GPCRs), including the H3 receptor, can form homo- and heteromers, which can significantly modulate receptor function and downstream signaling tandfonline.comnih.govresearchgate.netresearchgate.net. The H3 receptor has been shown to form heteromers with various other receptors, notably dopamine (B1211576) D1 and D2 receptors tandfonline.comnih.govresearchgate.netresearchgate.netelifesciences.orgbmj.com. These heteromers are believed to act as functional units that integrate signals from different neurotransmitter systems nih.govbmj.comuniprot.org.
Research into H3 receptor heteromerization in the context of disease models is a significant area for future exploration. Altered levels of receptor heteromers have been observed in animal models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia nih.govelifesciences.orgbmj.com. Studies in Huntington's disease models, for example, have indicated that D1R-H3R heteromers are expressed and functional in the early stages of the disease but are lost in later stages elifesciences.orgbmj.com. Targeting these heteromers with H3 receptor antagonists has shown potential in mitigating dopaminergic imbalance and improving cognitive deficits in these models elifesciences.orgbmj.com.
Future research should focus on a more thorough investigation of the composition, distribution, and functional consequences of H3 receptor heteromers in various disease models relevant to the potential therapeutic applications of AZD5213. Elucidating the specific signaling pathways modulated by these heteromers and how they are altered in pathological conditions is essential. The development and utilization of heteromer-biased ligands or tools to disrupt specific heteromer formation could provide valuable insights into the distinct roles of these complexes compared to individual receptors nih.gov. Such studies could pave the way for novel therapeutic strategies targeting specific H3 receptor heteromers in complex neurological disorders.
Research into Long-Term Neuroadaptations Following Chronic H3 Receptor Modulation
Chronic modulation of the histaminergic system, particularly through H3 receptor blockade, can lead to long-term neuroadaptations. Studies in H3 receptor knockout mice, which exhibit a permanent enhancement of histaminergic neurotransmission, have revealed complex phenotypes including altered sleep-wake cycles and potential desensitization of postsynaptic histamine receptors jci.orgresearchgate.netnih.gov. While this compound has been developed with a pharmacokinetic profile aimed at achieving high daytime and low nocturnal H3 receptor occupancy to potentially minimize sleep disruption, the long-term neuroadaptations specifically associated with chronic this compound administration require further investigation oup.comnih.govoup.com.
Understanding the long-term effects of chronic H3 receptor modulation by compounds like this compound is crucial for evaluating their therapeutic potential and identifying potential long-term side effects or changes in efficacy. Future research should utilize chronic administration studies in relevant preclinical models to assess neuroadaptations in the histaminergic system and other interacting neurotransmitter systems. This could involve examining changes in receptor expression levels, signaling pathways, neurotransmitter synthesis and release, and behavioral outcomes over extended periods. Such studies would provide valuable data on the sustained impact of this compound on brain function and help optimize treatment strategies for chronic conditions.
Development of Enhanced Preclinical Models for Specific Histaminergic System Dysfunctions
Preclinical animal models have been instrumental in understanding the role of the histaminergic system in various physiological and pathological processes and in evaluating the potential of H3 receptor ligands tandfonline.comceu.esnih.govfrontiersin.org. Models such as those with genetic manipulations of histamine synthesis (e.g., histidine decarboxylase knockout mice) or the H3 receptor itself (H3R knockout mice) have provided valuable insights into the consequences of altered histaminergic tone researchgate.netjci.orgresearchgate.netnih.gov. Additionally, models for specific conditions like chronic cerebral hypoperfusion and tic disorders have been used to investigate the effects of H3 receptor modulation researchgate.netfrontiersin.orgersnet.org.
Despite the utility of existing models, there is a continuous need for the development of enhanced preclinical models that more accurately recapitulate specific histaminergic system dysfunctions observed in human diseases. This could involve creating models with targeted manipulations of H3 receptor expression or function in specific brain regions or cell types, or models that better mimic the complex interplay between the histaminergic system and other neurotransmitter systems involved in particular disorders. For example, developing models that allow for the study of isoform-specific H3 receptor functions or the dynamics of H3 receptor heteromers in a disease context would be highly valuable. Enhanced models would facilitate a more precise understanding of the pathological mechanisms involving the histaminergic system and allow for a more predictive evaluation of the efficacy and potential side effects of compounds like this compound.
Integration of Multi-Omics Approaches in this compound Research
The application of multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of complex biological systems and diseases researchgate.netnih.govrsc.org. These approaches can provide a comprehensive view of the molecular changes associated with disease states and therapeutic interventions, potentially identifying novel biomarkers and therapeutic targets researchgate.net.
Integrating multi-omics approaches into this compound research holds significant potential for advancing our understanding of its mechanisms of action and identifying factors that influence treatment response. For instance, multi-omics studies could help to:
Identify specific molecular pathways modulated by this compound in different brain regions or cell types.
Uncover potential off-target effects or compensatory mechanisms triggered by chronic H3 receptor modulation.
Identify genetic or molecular markers that predict individual responses to this compound.
While multi-omics has been applied in related fields, such as the study of neurodegenerative diseases and the broader histaminergic system, its specific application to understanding the effects of this compound represents a promising future direction researchgate.netfrontiersin.org. Such integrative approaches could provide a more holistic understanding of the biological impact of this compound and help optimize its therapeutic application.
Exploration of this compound as a Probe for Non-Neuronal Histamine System Research
Although the H3 receptor is predominantly expressed in the CNS, evidence suggests its presence and function in various peripheral and non-neuronal tissues, including the kidney and olfactory epithelium uniprot.org. Furthermore, the broader histamine system plays roles in diverse physiological processes outside the brain, such as immune responses, inflammation, and metabolic regulation frontiersin.orgmdanderson.orgmdpi.comfrontiersin.org.
Given this compound's selectivity for the H3 receptor, it could serve as a valuable pharmacological probe to explore the functions of H3 receptors in these non-neuronal contexts. Future research could utilize this compound to investigate the role of peripheral H3 receptors in various physiological and pathophysiological processes. This could include studies on:
The involvement of H3 receptors in immune cell function and neuroinflammation, building on findings about the role of histamine receptors in modulating immune responses mdanderson.orgmdpi.com.
The potential influence of peripheral H3 receptor modulation on metabolic processes, considering the link between the histaminergic system and feeding behavior jci.orgfrontiersin.org.
The function of H3 receptors in specific peripheral tissues where their expression has been detected, such as the kidney uniprot.org.
Q & A
Q. What is the mechanism of action of AZD5213 as a histamine H3 receptor antagonist, and how does it modulate neurotransmitter activity in cognitive disorders?
this compound acts as a selective inverse agonist/antagonist of the histamine H3 receptor, regulating neurotransmitters like dopamine and histamine in the central nervous system. Its short half-life (~5 hours) allows high daytime receptor occupancy (up to 90%) while minimizing nocturnal disruption, aligning with circadian rhythms to enhance cognitive function without impairing sleep .
Q. What pharmacokinetic properties of this compound support its once-daily dosing in clinical trials targeting cognitive enhancement?
this compound exhibits dose-dependent H3 receptor occupancy (16–90%) and a plasma concentration profile that enables circadian fluctuations. The estimated Ki,pl (1.14 nmol/L) and rapid clearance permit optimal daytime efficacy with reduced nighttime activity, making once-daily oral dosing feasible .
Q. What were the primary efficacy endpoints and safety profiles observed in this compound clinical trials for Tourette syndrome?
Trials for Tourette syndrome (NCT01928381) assessed safety, tolerability, and symptom severity via validated questionnaires. This compound showed no severe drug-related adverse effects, positioning it as a safer alternative to antipsychotics. However, trial results were not published, and the diabetes-related study was discontinued .
Q. How does this compound's selectivity for the H3 receptor compare to other antagonists in its class?
this compound demonstrates high selectivity for H3 receptors, avoiding off-target effects common in earlier H3 antagonists. This specificity enhances therapeutic potential for neuropsychiatric disorders by minimizing interactions with unrelated receptor systems .
Q. What experimental models are most relevant for assessing this compound's cognitive-enhancing effects?
Rodent behavioral models (e.g., Morris water maze, novel object recognition) are critical for preclinical evaluation. PET imaging with radioligands like [<sup>11</sup>C]GSK189254 in humans quantifies receptor occupancy and circadian efficacy .
Advanced Research Questions
Q. How can researchers design PET studies to evaluate circadian fluctuations in H3 receptor occupancy following this compound administration?
Use dynamic PET imaging with [<sup>11</sup>C]GSK189254 and Lassen plot analysis to estimate receptor occupancy. Schedule scans at multiple timepoints (e.g., peak plasma concentration, trough) to capture daytime vs. nocturnal H3RO. Include crossover designs to compare dosing regimens .
Q. What methodological considerations are critical when analyzing contradictory outcomes between this compound trials in diabetic neuropathy and Tourette syndrome?
Discrepancies may arise from differences in patient populations (e.g., adults vs. adolescents), endpoints (pain relief vs. tic reduction), or receptor dynamics. Conduct subgroup analyses, adjust for comorbidities (e.g., ADHD/OCD in Tourette’s), and re-evaluate dosing protocols using pharmacokinetic-pharmacodynamic (PK/PD) modeling .
Q. How should researchers approach meta-analyses of discontinued this compound trials to inform future H3 antagonist development?
Extract unpublished data via regulatory archives (e.g., ClinicalTrials.gov ) and apply sensitivity analysis to address missing results. Compare safety/efficacy trends across indications, focusing on receptor occupancy thresholds and adverse event profiles. Prioritize translational gaps identified in rodent-to-human studies .
Q. What strategies can optimize this compound dosing regimens in pediatric populations based on its PK/PD profile?
Implement population PK modeling to account for developmental differences in drug metabolism. Use Bayesian adaptive trial designs to adjust doses in real-time, targeting ≥70% daytime H3RO while maintaining trough concentrations below 20% at night .
Q. How can translational research bridge preclinical findings of this compound's efficacy in rodent models to human clinical trials?
Validate rodent behavioral endpoints (e.g., cognitive flexibility) against human biomarkers like EEG or fMRI. Use interspecies scaling of PK parameters (e.g., clearance, volume of distribution) to predict human dosing. Conduct Phase I trials with pharmacodynamic readouts (e.g., receptor occupancy) to confirm translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
